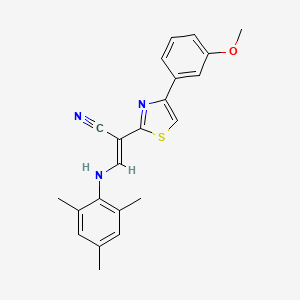

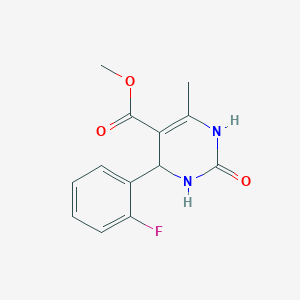

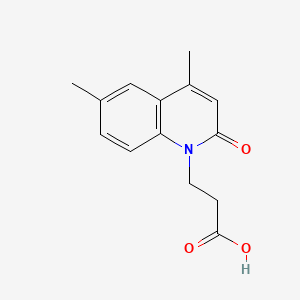

(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, also known as DAPTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the class of acrylonitrile compounds and has been studied extensively for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

- A compound structurally related to (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, specifically a thiazolyl/oxazolyl formazanyl indole, was found to possess moderate to good anti-inflammatory activity against carrageenan-induced edema in albino rats. This activity was identified through the synthesis and evaluation of various indole compounds, establishing a potential application of related compounds in the treatment of inflammation (Singh et al., 2008).

Metabolism Studies

- Studies involving cytochrome P450 2E1 indicated its role in the metabolism of acrylonitrile, a compound related to the structure of (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile. The research demonstrated that cytochrome P450 2E1 might be a primary enzyme involved in the metabolic processes of acrylonitrile in mice. These findings contribute to the understanding of the metabolism of similar compounds and their possible biological interactions (Sumner et al., 1999).

Understanding the Mechanism of Carcinogenicity

- Acrylonitrile, similar in structure to (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, was identified as a multisite carcinogen in B6C3F1 mice. Understanding the carcinogenicity of acrylonitrile can provide insights into the potential risks or biological interactions of structurally related compounds like (E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (Ghanayem et al., 2002).

Neuroprotective Effects

- A study on the effects of taurine on acrylonitrile-induced oxidative stress in rat brains demonstrated that taurine could counteract the oxidative stress induced by acrylonitrile. This finding contributes to the broader understanding of how structurally similar compounds might interact with biological systems and potentially lead to therapeutic applications (Mahalakshmi et al., 2003).

Propiedades

IUPAC Name |

(E)-3-(2,5-dichloroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3S/c19-14-6-7-15(20)16(8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGCWHKZQAOYGC-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-((2,5-dichlorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)

![(Z)-ethyl 1-isopropyl-5-oxo-2-((3,4,5-trimethoxybenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2474040.png)

![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2474047.png)

![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)